

Application Notes and Protocols for AMP-PCP in Single-Molecule Biophysics Experiments

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction to AMP-PCP in Single-Molecule Biophysics

Adenosine 5'-(β , γ -methylenetriphosphate), commonly known as **AMP-PCP**, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In single-molecule biophysics, **AMP-PCP** is an invaluable tool for trapping and stabilizing ATP-dependent enzymes in their ATP-bound, pre-hydrolysis state. This allows for the detailed investigation of conformational changes, binding kinetics, and the mechanical properties of molecular motors and other enzymes at the single-molecule level. Unlike ATP, the P-O-P bond between the β and γ phosphates is replaced by a P-C-P bond, which is resistant to enzymatic cleavage. This property makes **AMP-PCP** ideal for studying the structural and mechanical intermediates of ATP hydrolysis cycles.

Single-molecule techniques such as optical traps, magnetic tweezers, and Förster Resonance Energy Transfer (FRET) have been revolutionized by the use of ATP analogs like **AMP-PCP**. These methods allow for the direct observation and manipulation of individual biomolecules, providing insights that are often obscured in ensemble measurements.

Applications of AMP-PCP in Key Single-Molecule Techniques



Optical Traps

Optical traps, or optical tweezers, use a highly focused laser beam to hold and manipulate microscopic dielectric objects, such as beads, which can be attached to single molecules.[1] This technique is particularly useful for measuring the forces and displacements generated by motor proteins.

Application of **AMP-PCP**: In the context of motor proteins like kinesin and myosin, the addition of **AMP-PCP** locks the motor in a strongly-bound, pre-power stroke state on its track (microtubule or actin filament). This allows for the precise measurement of the stiffness of the motor-track linkage and the conformational changes associated with nucleotide binding.

Magnetic Tweezers

Magnetic tweezers utilize a magnetic field to apply forces and torques to superparamagnetic beads tethered to a surface by a single molecule, often DNA or RNA.[2] This technique is well-suited for studying the activity of DNA and RNA helicases and polymerases.

Application of **AMP-PCP**: For helicases, which unwind nucleic acid duplexes, **AMP-PCP** can be used to trap the enzyme in an ATP-bound state on the DNA. This allows researchers to study the stability of the helicase-DNA complex and the conformational changes that precede unwinding, without the complication of active translocation.[3]

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for measuring intramolecular and intermolecular distances on the order of 1-10 nanometers.[4] By labeling a biomolecule with a donor and an acceptor fluorophore, conformational changes can be observed in real-time by monitoring the efficiency of energy transfer between the two dyes.[5]

Application of **AMP-PCP**: In smFRET studies of motor proteins and other ATPases, **AMP-PCP** is used to induce and stabilize specific conformational states. For example, in studies of the Hsp90 chaperone, **AMP-PCP** binding favors the formation of the active homodimer, allowing for the characterization of this specific conformational state.[6] Similarly, for helicases, smFRET in the presence of **AMP-PCP** can reveal the structure of the pre-translocation state.[7]



Quantitative Data Summary

The following tables summarize key quantitative data obtained from single-molecule experiments utilizing **AMP-PCP**.

Parameter	Biological System	Technique	Value	Reference
Binding Affinity (Kd)	Hsp90 N- terminal domain	Not specified	3.8 µM	[6][8]
Step Size	PcrA helicase	smFRET	1 nucleotide	[7]
Trap Stiffness Range	General Optical Trap	Optical Trap	0.05–0.5 pN/nm	[9]
Force Range	General Magnetic Tweezers	Magnetic Tweezers	10 fN - 100 pN	[2][3]
FRET Distance Sensitivity	General smFRET	smFRET	1 - 10 nm	[4]

Experimental Protocols

Protocol 1: Optical Trap Assay with Kinesin and AMP-PCP

This protocol describes a typical single-molecule optical trap experiment to study the interaction of kinesin with microtubules in the presence of **AMP-PCP**.

Materials:

- Purified, recombinant kinesin-1 motor domain construct (e.g., K560-GFP).
- Taxol-stabilized microtubules.
- Silica or polystyrene beads (0.5-1 μm diameter).
- Anti-GFP antibody.



- Motility Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 10 μM Taxol.
- AMP-PCP stock solution (100 mM).
- ATP stock solution (100 mM).
- Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).
- Flow cell.

Procedure:

- Flow Cell Preparation:
 - 1. Construct a flow cell using a microscope slide and a coverslip.
 - 2. Coat the coverslip surface with anti-GFP antibodies by incubating for 5 minutes.
 - 3. Wash the flow cell with motility buffer to remove unbound antibodies.
- · Kinesin Immobilization:
 - 1. Introduce a dilute solution of kinesin-GFP into the flow cell and incubate for 5 minutes to allow binding to the antibodies.
 - 2. Wash with motility buffer to remove unbound motors.
- Bead-Microtubule Complex Preparation:
 - 1. In a separate tube, incubate silica beads with taxol-stabilized microtubules.
- Optical Trapping:
 - 1. Introduce the bead-microtubule complexes into the flow cell.
 - 2. Using the optical trap, capture a bead with a single microtubule attached.
 - 3. Bring the trapped microtubule into proximity with an immobilized kinesin molecule.



- Data Acquisition in the Presence of AMP-PCP:
 - Introduce motility buffer containing 1 mM AMP-PCP and the oxygen scavenger system into the flow cell.
 - 2. Observe the stable binding of the kinesin to the microtubule.
 - 3. Apply force with the optical trap to measure the rupture force and stiffness of the kinesin-microtubule bond in the **AMP-PCP** state.
 - 4. To observe active stepping for comparison, flush the chamber with motility buffer containing ATP.

Protocol 2: Magnetic Tweezers Assay with a DNA Helicase and AMP-PCP

This protocol outlines an experiment to observe the binding of a DNA helicase to a DNA hairpin in the presence of **AMP-PCP** using magnetic tweezers.

Materials:

- Purified DNA helicase.
- DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end.
- Superparamagnetic beads (e.g., 1 μm diameter) coated with streptavidin.
- Anti-digoxigenin coated glass surface.
- Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂.
- AMP-PCP stock solution (10 mM).
- Wash Buffer: Assay buffer without MgCl₂.

Procedure:

Flow Cell Preparation:



- 1. Assemble a flow cell with an anti-digoxigenin coated surface.
- 2. Incubate the DNA hairpin construct in the flow cell to allow tethering to the surface.
- 3. Wash with wash buffer.
- Bead Attachment:
 - 1. Introduce streptavidin-coated magnetic beads into the flow cell to allow binding to the biotinylated end of the DNA.
 - 2. Apply a magnetic field to identify beads tethered by a single DNA molecule.
- Helicase Binding with AMP-PCP:
 - 1. Introduce the assay buffer containing the desired concentration of helicase and 1 mM AMP-PCP.
 - 2. Monitor the extension of the DNA hairpin. Binding of the helicase in the presence of **AMP-PCP** may induce a conformational change that can be detected as a change in the end-to-end distance of the DNA.
 - 3. The stable binding in the **AMP-PCP** state allows for the characterization of the helicase-DNA interaction without unwinding.

Protocol 3: smFRET Assay of a Motor Protein with AMP-PCP

This protocol describes how to use smFRET to observe conformational changes in a motor protein upon binding **AMP-PCP**.

Materials:

- Purified motor protein labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore at specific locations.
- Biotinylated track (e.g., actin or microtubules).



- Streptavidin-coated quartz slide.
- TIRF (Total Internal Reflection Fluorescence) microscope.
- Imaging Buffer: Motility buffer supplemented with an oxygen scavenger system and a tripletstate quencher.
- AMP-PCP stock solution (10 mM).

Procedure:

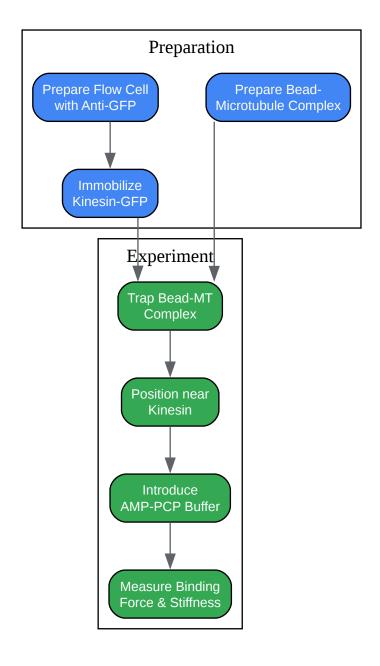
- Surface Preparation:
 - 1. Prepare a flow cell with a streptavidin-coated quartz slide.
 - 2. Immobilize the biotinylated tracks on the surface.
- smFRET Imaging:
 - Introduce the dual-labeled motor protein into the flow cell at a low concentration (pM range) to ensure single-molecule observation.
 - 2. Use a TIRF microscope to excite the donor fluorophore and simultaneously image the emission from both the donor and acceptor.
- Observing AMP-PCP Induced Conformational Changes:
 - 1. Acquire smFRET data in the absence of nucleotide to establish a baseline FRET efficiency distribution.
 - Introduce the imaging buffer containing 1 mM AMP-PCP.
 - 3. Record the change in FRET efficiency upon **AMP-PCP** binding, which reflects the conformational change into the pre-hydrolysis state.
 - 4. Analyze the time traces of individual molecules to determine the kinetics of binding and the FRET efficiency of the **AMP-PCP** bound state.



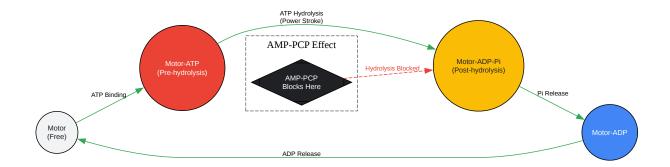


Visualizations

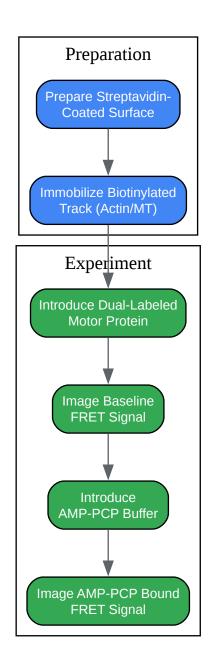












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- To cite this document: BenchChem. [Application Notes and Protocols for AMP-PCP in Single-Molecule Biophysics Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201737#amp-pcp-in-single-molecule-biophysics-experiments]

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